trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: is a chemical compound that belongs to the class of brominated naphthalenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative followed by amination and subsequent reduction to introduce the amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, while reduction would produce a non-brominated naphthalene derivative.
Scientific Research Applications
trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol:
Uniqueness
The presence of both the amino and bromine groups in trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride makes it unique compared to similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h2-3,5,9-10,13H,1,4,12H2;1H/t9-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBBABDTXIVIS-DHTOPLTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(C1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)Br)[C@H]([C@@H]1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90401-57-3 |
Source
|
Record name | rac-(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.